Diphemanil methylsulfate Diphemanil methylsulfate Diphemanil methylsulfate is the alkene resulting from the formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate. A quaternary ammonium anticholinergic, it binds muscarinic acetycholine receptors and thereby decreases secretory excretion of stomach acids, saliva and sweat, It is used topically in the treatment of hyperhidorsis (excessive sweating). It has a role as a muscarinic antagonist, a parasympatholytic and a bronchodilator agent. It is a quaternary ammonium salt and a member of piperidines.
Brand Name: Vulcanchem
CAS No.: 62-97-5
VCID: VC21355511
InChI: InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES: C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]
Molecular Formula: C20H24N.CH3O4S
C21H27NO4S
Molecular Weight: 389.5 g/mol

Diphemanil methylsulfate

CAS No.: 62-97-5

Cat. No.: VC21355511

Molecular Formula: C20H24N.CH3O4S
C21H27NO4S

Molecular Weight: 389.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diphemanil methylsulfate - 62-97-5

CAS No. 62-97-5
Molecular Formula C20H24N.CH3O4S
C21H27NO4S
Molecular Weight 389.5 g/mol
IUPAC Name 4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate
Standard InChI InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key BREMLQBSKCSNNH-UHFFFAOYSA-M
SMILES C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]
Canonical SMILES C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]
Appearance White to off-white Solid

Chemical Properties and Structure

Diphemanil methylsulfate has the molecular formula C20H24N.CH3O4S and a molecular weight of 389.51 g/mol . It is identified by the CAS number 62-97-5 . Physically, it appears as a white to almost white substance that can range from a powder to crystalline form .

The compound has the following physical and chemical properties:

PropertyValue
Molecular FormulaC20H24N.CH3O4S
Molecular Weight389.51 g/mol
CAS Number62-97-5
Melting Point194-195°C
Water SolubilitySoluble (16.67 mg/mL or 42.80 mM)
Physical FormWhite to almost white powder to crystal
StabilityHygroscopic
FDA UNIIW2ZG23MGYI
ATC CodeA03AB15

The compound is soluble in water, requiring ultrasonic treatment to achieve complete dissolution at a concentration of 16.67 mg/mL (42.80 mM) . It is hygroscopic in nature, meaning it readily absorbs moisture from the air, which necessitates special storage conditions . For optimal preservation, it should be stored under inert atmosphere in freezer conditions below -20°C .

Structurally, diphemanil methylsulfate is characterized by a quaternary ammonium group, which contributes to its antimuscarinic properties . The methylsulfate salt form was specifically chosen during development because the chloride salt is hygroscopic, while the bromide and iodide forms demonstrated toxic effects in clinical use .

Pharmacological Properties

Mechanism of Action

Diphemanil methylsulfate exerts its pharmacological effects primarily by binding to muscarinic acetylcholine receptors, with particular affinity for the M3 subtype . The M3 receptors are strategically located in various tissues throughout the body, including the smooth muscles of blood vessels and lungs, the gastrointestinal tract, and various glandular tissues . By antagonizing these receptors, diphemanil methylsulfate blocks the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system .

In the respiratory system, M3 receptors mediate bronchoconstriction; therefore, blockade of these receptors by diphemanil methylsulfate can lead to bronchodilation . Similarly, in the gastrointestinal tract, M3 receptors regulate intestinal motility and sphincter tone, where their blockade results in decreased intestinal motility and relaxation of sphincters . In glandular tissues, particularly the salivary glands and sweat glands, M3 receptor antagonism by diphemanil methylsulfate reduces secretory activity, leading to decreased production of saliva and sweat .

Besides its action on M3 receptors, diphemanil methylsulfate also modulates M1 muscarinic acetylcholine receptors, contributing to its comprehensive anticholinergic profile . This dual action on multiple muscarinic receptor subtypes explains its broad spectrum of effects across various physiological systems.

Pharmacokinetics

The pharmacokinetic properties of diphemanil methylsulfate vary between adults and infants, with several parameters characterized through clinical studies:

Absorption

Diphemanil methylsulfate is poorly absorbed from the gastrointestinal tract, with an absolute bioavailability of only 15 to 25% . Absorption is further reduced in the presence of food, which is why administration between meals is recommended for optimal effect .

Metabolism and Elimination

While detailed information on the metabolic pathways of diphemanil methylsulfate is limited, studies have provided insights into its elimination kinetics, particularly in pediatric populations . A pharmacokinetic study in infants revealed that the compound has a relatively long half-life, averaging 8.6 ± 2.4 hours in infants aged 35 to 109 days, with a tendency to decrease with age . In a younger 10-day-old full-term infant, the half-life was notably longer at 17.2 hours .

The peak plasma concentration in infants was observed at 3.9 ± 2.3 hours (range: 2.9-8 hours) after oral administration . The renal clearance was high (0.3 L/h/kg), suggesting that the drug is eliminated through both glomerular filtration and tubular secretion . This relatively long half-life supports an administration schedule of every 8 hours, which is more convenient for patients and caregivers .

ParameterValue in Infants (35-109 days)Value in 10-day-old Infant
Time to Peak Plasma Concentration3.9 ± 2.3 hours (range: 2.9-8 hours)2.9 hours
Half-life8.6 ± 2.4 hours17.2 hours
Renal Clearance0.3 L/h/kgNot specifically reported

Therapeutic Uses

Diphemanil methylsulfate has been employed in various clinical settings, capitalizing on its anticholinergic properties to address several medical conditions:

Gastrointestinal Disorders

The primary therapeutic application of diphemanil methylsulfate is in the management of gastrointestinal disorders . Specifically, it is used in the treatment of:

  • Peptic ulcer disease, where it helps reduce gastric acid secretion and alleviate symptoms

  • Gastric hyperacidity, by decreasing the production of stomach acid

  • Hypermotility in gastritis, through its action on reducing intestinal motility

  • Pylorospasm, by promoting relaxation of the pyloric sphincter

The compound's highly specific action on gastric functions, coupled with its relative lack of atropine-like side effects at recommended doses, makes it particularly valuable in these indications .

Hyperhidrosis

Another important application of diphemanil methylsulfate is in the treatment of hyperhidrosis, or excessive perspiration . It can be administered in low oral doses (50 mg twice daily) or applied topically to reduce sweat production through its inhibitory effect on sweat glands .

Cardiovascular Applications

Diphemanil methylsulfate has been used in infants suffering from vagal bradycardia . Its anticholinergic properties help counteract excessive vagal tone, which can lead to bradycardia in some pediatric patients .

Other Clinical Applications

The compound has also been used in the management of Frey's syndrome, a condition characterized by sweating and flushing in the parotid region during eating, typically occurring after parotid gland surgery .

Additionally, its bronchodilatory properties have led to its use as a parasympatholytic bronchodilator agent in respiratory conditions characterized by bronchospasm .

Research Applications

Beyond its direct therapeutic uses, diphemanil methylsulfate has found various applications in research settings:

Pharmaceutical Development

Diphemanil methylsulfate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticholinergic medications that help manage conditions like motion sickness and muscle spasms .

Neuroscience Research

The compound is utilized in studies investigating neurotransmitter systems, particularly those focused on understanding the role of acetylcholine in the nervous system . Such research can potentially lead to insights into neurodegenerative diseases where cholinergic dysfunction plays a role .

Analytical Chemistry

In analytical chemistry, diphemanil methylsulfate is employed as a reagent in chromatographic techniques, aiding in the separation and identification of complex mixtures in various samples .

Drug Delivery Research

The compound plays a role in the development of innovative drug delivery methods, potentially enhancing the bioavailability of certain medications through improved solubility and stability .

Industrial Applications

In industrial settings, diphemanil methylsulfate is utilized in the production of specialty chemicals and surfactants, contributing to formulations in personal care products and detergents .

Historical Context and Development

Diphemanil methylsulfate was originally developed by Schering in the United States in 1952, marketed under the brand name Prantal . The development of this compound represented an advancement in anticholinergic therapy, particularly in addressing gastrointestinal disorders with fewer undesirable side effects compared to existing options at the time .

The selection of the methylsulfate salt form was a deliberate choice in the development process, as the chloride salt was found to be hygroscopic, while the bromide and iodide salts demonstrated toxic manifestations in clinical use . This underscores the importance of salt selection in pharmaceutical development and how it can significantly impact a compound's stability, safety, and efficacy profile.

Over the years, diphemanil methylsulfate has been marketed under various brand names across different regions, including:

  • Prantal (Schering-Plough)

  • Demotil (Pharmacia)

  • Prentol (Essex)

  • Talpran

  • Variton

  • Nivelona

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